(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Overview
Description
Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine these .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. This could include its reactivity with various reagents, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and color, as well as chemical properties such as its acidity or basicity, its redox potential, and its reactivity with common reagents .Scientific Research Applications
Synthesis and Antibacterial Activity
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride has been explored in the synthesis of novel compounds with antibacterial properties. For instance, Srivastava et al. (2007) synthesized novel methylamino piperidinyl substituted oxazolidinones, showing significant antibacterial activity against resistant Gram-positive strains (Srivastava et al., 2007). Similarly, Merugu et al. (2010) demonstrated the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones synthesized using microwave irradiation (Merugu, Ramesh, & Sreenivasulu, 2010).
Asymmetric Synthesis and Chiral Applications
This compound is also significant in asymmetric synthesis. Davies et al. (1999) used (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, a related compound, as a chiral auxiliary for stereoselective conjugate additions, facilitating the synthesis of antifungal and antibacterial compounds like (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
Structural and Conformational Studies
Structural analysis and conformational studies of related compounds also highlight the versatility of this class of chemicals. Souza et al. (2013) reported the crystal structures of 4-{3- (X-phenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl}-2,8- bis(trifluoromethyl)quinolines, providing insights into their molecular conformations (Souza, Gonçalves, Wardell, & Wardell, 2013).
Chemical Synthesis Processes
In the field of chemical synthesis, Agami et al. (1996) explored the cyclization of chiral oxazolidine as a precursor for the synthesis of enantiopure piperidines and indolizidines, emphasizing the compound's role in creating functionally diverse molecules (Agami, Couty, & Mathieu, 1996).
Enzymatic Reactions and Drug Synthesis
Lastly, Singh et al. (2013) demonstrated the use of enzymatic methods for synthesizing intermediates for cholesterol absorption inhibitors, highlighting the compound's relevance in drug synthesis (Singh, Goel, Rai, & Banerjee, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTYXJVBOMPCIN-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521979-97-5 | |
Record name | 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521979-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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